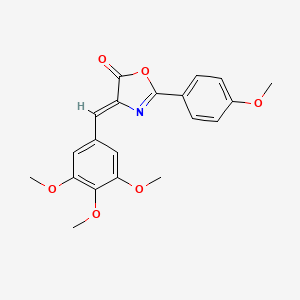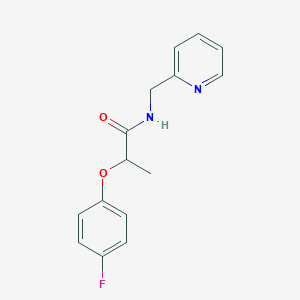![molecular formula C17H25NO7 B4956507 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate](/img/structure/B4956507.png)
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is a chemical compound used in scientific research. It is a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes.
Mecanismo De Acción
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate acts as a selective antagonist of the serotonin 5-HT7 receptor. It binds to the receptor and blocks its activation by serotonin, which is the natural ligand of the receptor. This inhibition of the 5-HT7 receptor can lead to various downstream effects, depending on the specific cellular context. For example, it can modulate the activity of ion channels, second messenger systems, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate depend on the specific experimental conditions and cell types. However, some general effects have been reported in the literature. For example, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can reduce the excitability of hippocampal neurons, increase the amplitude of inhibitory postsynaptic currents in the prefrontal cortex, and enhance the extinction of fear memory in rats. These effects suggest that 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate may have potential therapeutic applications in the treatment of anxiety disorders and post-traumatic stress disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific role of this receptor in various biological processes without affecting other serotonin receptors. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation is its high cost, which may limit its widespread use in research. Another limitation is the lack of standardized protocols for its use, which may lead to inconsistent results across different studies.
Direcciones Futuras
There are several future directions for the research on 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. First, more studies are needed to elucidate the downstream signaling pathways and gene expression changes induced by the inhibition of the serotonin 5-HT7 receptor. This can provide insights into the molecular mechanisms of psychiatric and neurological disorders and identify new drug targets. Second, the therapeutic potential of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate should be further explored in animal models and clinical trials. Third, the development of more potent and selective antagonists of the serotonin 5-HT7 receptor can improve the specificity and efficacy of the research and drug development in this field.
Métodos De Síntesis
The synthesis of 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate involves several steps. First, 3-(2-ethoxyphenoxy)propylamine is reacted with morpholine to form 4-[3-(2-ethoxyphenoxy)propyl]morpholine. Then, this compound is treated with oxalic acid to yield 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate. The purity and yield of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate is mainly used as a research tool to investigate the function of the serotonin 5-HT7 receptor. This receptor is involved in the regulation of circadian rhythms, mood, memory, learning, and cognition. Dysregulation of the 5-HT7 receptor has been implicated in various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Therefore, 4-[3-(2-ethoxyphenoxy)propyl]morpholine oxalate can be used to study the underlying mechanisms of these disorders and to develop new therapeutic strategies.
Propiedades
IUPAC Name |
4-[3-(2-ethoxyphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.C2H2O4/c1-2-18-14-6-3-4-7-15(14)19-11-5-8-16-9-12-17-13-10-16;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJCJSYZJIACHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956437.png)
![methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4956445.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4956478.png)
![3-({4-[2-(4-bromophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B4956488.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)
![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
